3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine
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Overview
Description
3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties. This particular compound features a pyridazine ring, a piperazine ring, and oxazole and thiazole rings, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic rings, followed by their sequential coupling.
Oxazole Ring Formation: The oxazole ring can be synthesized via the cyclization of α-haloketones with amides.
Thiazole Ring Formation: The thiazole ring is often prepared by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperazine Ring Formation: Piperazine can be synthesized through the hydrogenation of pyrazine or by the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The final step involves the coupling of these heterocyclic rings with the pyridazine core. This is typically achieved through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the oxazole and thiazole rings.
Reduction: Reduction reactions can target the nitrogen atoms in the heterocyclic rings, potentially leading to ring opening or hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly in the areas of antimicrobial and anticancer research.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s heterocyclic rings can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate binding to these targets and modulate their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- **3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione
- **4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- **1,3,4-thiadiazole derivatives
Uniqueness
What sets 3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine apart from similar compounds is its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with a wide range of molecular targets, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C19H24N6OS |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-[[4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C19H24N6OS/c1-12-16(14(3)26-23-12)11-24-7-9-25(10-8-24)18-6-5-17(21-22-18)19-13(2)20-15(4)27-19/h5-6H,7-11H2,1-4H3 |
InChI Key |
LVOCEQAAEPAZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)N3CCN(CC3)CC4=C(ON=C4C)C |
Origin of Product |
United States |
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